Cas no 83706-98-3 (cis-4,4,4-Trifluorobut-2-enol)

cis-4,4,4-Trifluorobut-2-enol structure
cis-4,4,4-Trifluorobut-2-enol structure
Nome del prodotto:cis-4,4,4-Trifluorobut-2-enol
Numero CAS:83706-98-3
MF:C4H5F3O
MW:126.077111959457
CID:709187
PubChem ID:51051604

cis-4,4,4-Trifluorobut-2-enol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Buten-1-ol,4,4,4-trifluoro-, (2Z)-
    • 4,4,4-TRIFLUOROBUT-2-ENOL(CIS)
    • (Z)-4,4,4-trifluorobut-2-en-1-ol
    • cis-4,4,4-Trifluoro-2-buten-1-ol
    • CS-0069532
    • cis-4,4,4-Trifluoro-but-2-en-1-ol
    • 83706-98-3
    • MFCD03092907
    • 4,4,4-Trifluorobut-2-enol (cis)
    • (2Z)-4,4,4-TRIFLUOROBUT-2-EN-1-OL
    • SCHEMBL22115813
    • UUTWQLLIVDODPQ-UPHRSURJSA-N
    • BS-18170
    • AKOS005258475
    • Cis-4,4,4-trifluorobut-2-enol
    • 83706-94-9
    • cis-4,4,4-Trifluorobut-2-enol
    • Inchi: InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1-
    • Chiave InChI: UUTWQLLIVDODPQ-UPHRSURJSA-N
    • Sorrisi: C(C=CC(F)(F)F)O

Proprietà calcolate

  • Massa esatta: 126.029
  • Massa monoisotopica: 126.029
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 1
  • Complessità: 83.8
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 20.2A^2

Proprietà sperimentali

  • Punto di ebollizione: 118.5℃(630 torr)
  • PSA: 20.23000
  • LogP: 1.09720

cis-4,4,4-Trifluorobut-2-enol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM543027-250mg
(Z)-4,4,4-Trifluorobut-2-en-1-ol
83706-98-3 95%+
250mg
$161 2023-02-01
TRC
C220570-25mg
cis-4,4,4-Trifluorobut-2-enol
83706-98-3
25mg
$ 190.00 2022-04-01
TRC
C220570-50mg
cis-4,4,4-Trifluorobut-2-enol
83706-98-3
50mg
$ 310.00 2022-04-01
A2B Chem LLC
AC41267-250mg
2-Buten-1-ol,4,4,4-trifluoro-, (2Z)-
83706-98-3 95%
250mg
$124.00 2024-04-19
A2B Chem LLC
AC41267-1g
2-Buten-1-ol,4,4,4-trifluoro-, (2Z)-
83706-98-3 95%
1g
$174.00 2024-04-19
1PlusChem
1P0056S3-250mg
2-Buten-1-ol,4,4,4-trifluoro-, (2Z)-
83706-98-3 95%
250mg
$145.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1140172-1g
(Z)-4,4,4-Trifluorobut-2-en-1-ol
83706-98-3 97%
1g
¥3588.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T37980-100mg
4,4,4-Trifluorobut-2-enol(cis)
83706-98-3 97%
100mg
¥683.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T37980-250mg
4,4,4-Trifluorobut-2-enol(cis)
83706-98-3 97%
250mg
¥1025.0 2024-07-18
Apollo Scientific
PC450521-1g
cis-4,4,4-Trifluoro-2-buten-1-ol
83706-98-3
1g
£525.00 2025-02-21

cis-4,4,4-Trifluorobut-2-enol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Cuprous iodide Solvents: Tetrahydrofuran
Riferimento
Ultrasound-promoted selective perfluoroalkylation on the desired position of organic molecules
Kitazume, Tomoya; et al, Journal of the American Chemical Society, 1985, 107(18), 5186-91

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Cuprous iodide Solvents: Tetrahydrofuran
Riferimento
Ultrasound-promoted selective perfluoroalkylation on the desired position of organic molecules
Kitazume, Tomoya; et al, Journal of the American Chemical Society, 1985, 107(18), 5186-91

cis-4,4,4-Trifluorobut-2-enol Raw materials

cis-4,4,4-Trifluorobut-2-enol Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:83706-98-3)cis-4,4,4-Trifluorobut-2-enol
A929782
Purezza:99%
Quantità:1g
Prezzo ($):319.0